molecular formula C17H15N5O7 B3836476 1-(3,5-dinitrobenzoyl)-4-(4-nitrophenyl)piperazine

1-(3,5-dinitrobenzoyl)-4-(4-nitrophenyl)piperazine

Cat. No. B3836476
M. Wt: 401.3 g/mol
InChI Key: RRYPLOWULZMVOB-UHFFFAOYSA-N
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Description

1-(3,5-dinitrobenzoyl)-4-(4-nitrophenyl)piperazine, also known as DNBP, is a chemical compound that has gained significant attention in scientific research due to its potential biological and pharmacological properties. DNBP belongs to the family of piperazine derivatives and has a unique chemical structure that makes it a promising candidate for various research applications.

Mechanism of Action

The exact mechanism of action of 1-(3,5-dinitrobenzoyl)-4-(4-nitrophenyl)piperazine is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. 1-(3,5-dinitrobenzoyl)-4-(4-nitrophenyl)piperazine has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
1-(3,5-dinitrobenzoyl)-4-(4-nitrophenyl)piperazine has been shown to have a range of biochemical and physiological effects in various in vitro and in vivo studies. These include the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell migration and invasion, and the suppression of tumor growth. 1-(3,5-dinitrobenzoyl)-4-(4-nitrophenyl)piperazine has also been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3,5-dinitrobenzoyl)-4-(4-nitrophenyl)piperazine in lab experiments is its high potency and selectivity for certain enzymes and proteins, which makes it a valuable tool for studying various biochemical and physiological processes. However, one of the limitations of 1-(3,5-dinitrobenzoyl)-4-(4-nitrophenyl)piperazine is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 1-(3,5-dinitrobenzoyl)-4-(4-nitrophenyl)piperazine. One area of focus is the development of new drugs based on 1-(3,5-dinitrobenzoyl)-4-(4-nitrophenyl)piperazine for the treatment of various diseases. Another area of research is the elucidation of the exact mechanism of action of 1-(3,5-dinitrobenzoyl)-4-(4-nitrophenyl)piperazine and its potential targets in the body. Additionally, research is ongoing to investigate the potential toxic effects of 1-(3,5-dinitrobenzoyl)-4-(4-nitrophenyl)piperazine and to develop new methods for its safe use in lab experiments.

Scientific Research Applications

1-(3,5-dinitrobenzoyl)-4-(4-nitrophenyl)piperazine has been extensively studied for its potential use in various scientific research applications. One of the major areas of research is in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1-(3,5-dinitrobenzoyl)-4-(4-nitrophenyl)piperazine has been shown to have potent anti-cancer properties, and research is ongoing to develop new drugs based on 1-(3,5-dinitrobenzoyl)-4-(4-nitrophenyl)piperazine.

properties

IUPAC Name

(3,5-dinitrophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O7/c23-17(12-9-15(21(26)27)11-16(10-12)22(28)29)19-7-5-18(6-8-19)13-1-3-14(4-2-13)20(24)25/h1-4,9-11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYPLOWULZMVOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dinitrophenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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